Cas no 65797-52-6 (1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol)
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol
- 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydro-quinolin-6-yl)-propan-2-ol
- AGN-PC-00NGA0
- AK128215
- AM807888
- KB-216079
- A849145
- DB-345444
- alpha,alpha-bis(trifluoromethyl)-1,2,3,4-tetrahydro-6-quinolinemethanol
- SCHEMBL6490339
- DTXSID10545316
- 65797-52-6
- 6-Quinolinemethanol, 1,2,3,4-tetrahydro-.alpha.,.alpha.-bis(trifluoromethyl)-
-
- Inchi: 1S/C12H11F6NO/c13-11(14,15)10(20,12(16,17)18)8-3-4-9-7(6-8)2-1-5-19-9/h3-4,6,19-20H,1-2,5H2
- InChI Key: UZKSRKCOYCBLGN-UHFFFAOYSA-N
- SMILES: FC(C(C(F)(F)F)(C1C=CC2=C(C=1)CCCN2)O)(F)F
Computed Properties
- Exact Mass: 299.07448295g/mol
- Monoisotopic Mass: 299.07448295g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 32.3Ų
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007283-1g |
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol |
65797-52-6 | 95% | 1g |
$1043.25 | 2023-09-01 | |
| Chemenu | CM143297-1g |
1,1,1,3,3,3-hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol |
65797-52-6 | 95% | 1g |
$866 | 2021-08-05 | |
| Chemenu | CM143297-1g |
1,1,1,3,3,3-hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol |
65797-52-6 | 95% | 1g |
$*** | 2023-05-29 | |
| Crysdot LLC | CD11077554-1g |
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol |
65797-52-6 | 95+% | 1g |
$918 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620217-1g |
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol |
65797-52-6 | 98% | 1g |
¥7744.00 | 2024-05-05 | |
| Ambeed | A760668-1g |
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol |
65797-52-6 | 95+% | 1g |
$860.0 | 2024-04-18 |
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol Suppliers
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol Related Literature
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1. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Additional information on 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol
Introduction to 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol and Its Significance in Modern Chemical Research
The compound with the CAS no 65797-52-6, known as 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This molecule has garnered attention in recent years due to its unique structural features and potential applications in the development of novel therapeutic agents. The presence of a hexafluoroalkyl group and a tetrahydroquinoline moiety makes it a compound of significant interest for researchers exploring advanced chemical synthesis and drug design.
In the realm of medicinal chemistry, the integration of fluorinated compounds has become increasingly prevalent due to their ability to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. The hexafluoroalkyl substituent in this compound contributes to its lipophilicity and resistance to enzymatic degradation, making it an attractive candidate for further investigation. Furthermore, the tetrahydroquinoline scaffold is well-documented for its role in various bioactive molecules, including those targeting neurological and cardiovascular diseases.
Recent advancements in computational chemistry have enabled more precise predictions of molecular properties and interactions. Researchers have leveraged these tools to explore the potential of 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol as a lead compound for drug discovery. Simulations indicate that the molecule exhibits favorable binding profiles with several therapeutic targets, suggesting its utility in designing next-generation pharmaceuticals. The combination of quantum mechanical calculations and molecular dynamics studies has provided valuable insights into its mechanistic behavior and potential applications.
The synthesis of this compound involves intricate steps that highlight the expertise required in modern organic chemistry. The introduction of the hexafluoroalkyl group necessitates specialized methodologies to ensure high yield and purity. Techniques such as fluorination reactions and transition metal-catalyzed coupling reactions are commonly employed. Additionally, the functionalization of the tetrahydroquinoline ring requires careful consideration to maintain structural integrity while introducing bioactive moieties. These synthetic challenges underscore the importance of innovative approaches in chemical research.
One of the most compelling aspects of 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol is its potential in addressing unmet medical needs. Current research indicates that derivatives of this compound may exhibit properties suitable for treating conditions such as inflammation and neurodegeneration. Preclinical studies have demonstrated promising results in models where similar molecules have shown efficacy. The ability to modulate biological pathways with high specificity is crucial for developing treatments that minimize side effects while maximizing therapeutic benefit.
The role of fluorine in pharmaceuticals extends beyond simple structural modification; it can significantly influence pharmacokinetic properties. The hexafluoroalkyl group enhances solubility and bioavailability while reducing susceptibility to metabolic pathways that typically lead to drug degradation. This characteristic is particularly valuable in formulations designed for oral administration or parenteral delivery. As a result, compounds incorporating this moiety often exhibit improved pharmacological profiles compared to their non-fluorinated counterparts.
In conclusion,1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yi)propan—2—ol (CAS no 65797—52—6) stands as a testament to the ingenuity and progress in chemical research。 Its unique structure, combining a fluorinated alkyl group with a tetrahydroquinoline scaffold, offers exciting possibilities for therapeutic development。 Ongoing studies continue to unravel its potential applications, reinforcing its significance as a compound worthy of further exploration。 As our understanding of molecular interactions deepens, so too does our capacity to harness such molecules for improving human health。
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